molecular formula C11H20N2O3S B8697704 2-(2-(Dimethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid CAS No. 85486-53-9

2-(2-(Dimethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid

Cat. No. B8697704
M. Wt: 260.36 g/mol
InChI Key: YOEWXEPGJITUFZ-UHFFFAOYSA-N
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Patent
US04398026

Procedure details

In 40 ml of a mixture of chloroform and ethyl alcohol (1:1) were suspended 1.49 g (10 mmoles) of D-penicillamine and 1.89 g (15 mmoles) of N,N-dimethylacetoacetamide. The suspension was heated at 80°-90° C. with stirring under a stream of argon to concentrate to a half its volume. 20 ml of a mixture of chloroform and ethyl alcohol (1:1) was added. The concentration and addition of the solvent were repeated until the reaction mixture turned completely clear and a small amount of insolubles was removed by filtration. The solvent was distilled off, and the resulting residue was treated according to the same procedure as in Example 1 to give 1.98 g of 4-carboxy-2,5,5-trimethylthiazolidine-2-N,N-dimethylacetamide as colorless prisms.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[NH2:5][C@@H:6]([C:11]([OH:13])=[O:12])[C:7]([SH:10])([CH3:9])[CH3:8].[CH3:14][N:15]([CH3:22])[C:16](=[O:21])[CH2:17][C:18]([CH3:20])=O>C(O)C>[CH3:8][C:7]1([CH3:9])[S:10][C:18]([CH2:17][C:16]([N:15]([CH3:22])[CH3:14])=[O:21])([CH3:20])[NH:5][CH:6]1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
N[C@H](C(C)(C)S)C(=O)O
Step Three
Name
Quantity
1.89 g
Type
reactant
Smiles
CN(C(CC(=O)C)=O)C
Step Four
Name
mixture
Quantity
40 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a stream of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated at 80°-90° C.
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate to a half its volume
ADDITION
Type
ADDITION
Details
20 ml of a mixture of chloroform and ethyl alcohol (1:1) was added
CONCENTRATION
Type
CONCENTRATION
Details
The concentration and addition of the solvent
CUSTOM
Type
CUSTOM
Details
a small amount of insolubles was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
the resulting residue was treated

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC(S1)(C)CC(=O)N(C)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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